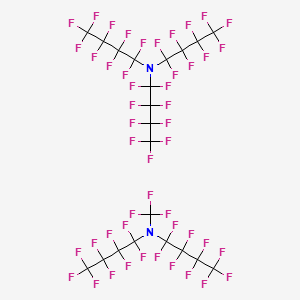Fluorinert FC-40
CAS No.: 51142-49-5
Cat. No.: VC5216518
Molecular Formula: C21F48N2
Molecular Weight: 1192.168
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51142-49-5 |
|---|---|
| Molecular Formula | C21F48N2 |
| Molecular Weight | 1192.168 |
| IUPAC Name | 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine;1,1,2,2,3,3,4,4,4-nonafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-N-(trifluoromethyl)butan-1-amine |
| Standard InChI | InChI=1S/C12F27N.C9F21N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33;10-1(11,5(18,19)20)3(14,15)7(24,25)31(9(28,29)30)8(26,27)4(16,17)2(12,13)6(21,22)23 |
| Standard InChI Key | QDOIZVITZUBGOQ-UHFFFAOYSA-N |
| SMILES | C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F)(F)F |
Introduction
Chemical and Physical Properties of Fluorinert FC-40
Structural Composition and Basic Characteristics
Fluorinert FC-40 (CAS 51142-49-5) is a perfluoroamine with the molecular formula and an average molecular weight of 650 g/mol . The compound’s fully fluorinated carbon chain and tertiary amine structure contribute to its remarkable stability. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 1.85 g/mL | |
| Boiling Point (1 atm) | 165°C | |
| Pour Point | -57°C | |
| Kinematic Viscosity (25°C) | 2.2 cSt | |
| Dielectric Strength | 46 kV (0.1" gap) | |
| Surface Tension | 16 dynes/cm |
The fluid’s thermal conductivity () and specific heat capacity () make it effective for heat transfer applications, while its electrical resistivity () ensures safe use in electronic environments .
Temperature-Dependent Behavior
Fluorinert FC-40 exhibits predictable viscosity changes across its operational temperature range, following the relationship:
where is temperature in °C . Its density decreases linearly with temperature according to:
These properties remain stable over time due to the compound’s narrow boiling range and resistance to fractionation .
Industrial Applications and Technological Implementations
Semiconductor Manufacturing
In wafer fabrication processes, Fluorinert FC-40 serves as:
-
Etching Bath Medium: Its chemical inertness prevents reaction with silicon substrates while maintaining precise temperature control .
-
Ion Implanter Cooling: The fluid’s dielectric properties enable direct contact cooling of high-voltage components without risk of short circuits .
-
Chemical Vapor Deposition (CVD) Systems: Thermal stability up to 165°C allows continuous operation in deposition chambers .
High-Performance Computing Thermal Management
Data centers utilize Fluorinert FC-40 in immersion cooling systems, achieving 40% higher heat removal efficiency compared to traditional air cooling. A 2024 study demonstrated a 15°C reduction in GPU junction temperatures during sustained AI workloads when using FC-40-based cooling .
Aerospace Electronics
The fluid’s performance under extreme conditions (-57°C to 165°C) makes it ideal for:
-
Avionics cooling in supersonic aircraft
-
Satellite thermal regulation in vacuum environments
-
Radar system cooling with minimized electromagnetic interference .
Emerging Applications in Scientific Research
Neuropathology and Tissue Imaging
A groundbreaking 2018 study by Iglesias et al. demonstrated Fluorinert FC-3283’s (a related compound) utility in magnetic resonance imaging (MRI) of formalin-fixed brain tissue. Key findings:
-
No significant histological changes after 7-day immersion
-
98.7% accuracy in neural network-based discrimination between Fluorinert-exposed and control tissues
-
Enabled high-resolution (100 μm) MRI of whole-brain specimens
While using FC-3283, this research highlights the broader potential of Fluorinert fluids in biomedical imaging applications .
Microfluidics and Lab-on-a-Chip Systems
Fluorinert FC-40’s low surface tension (16 dynes/cm) facilitates:
-
Bubble-free fluid handling in microchannels <100 μm
-
Stable interface formation with aqueous solutions
Performance Comparison with Alternative Fluids
| Parameter | Fluorinert FC-40 | Novec 7500 | Mineral Oil |
|---|---|---|---|
| Dielectric Strength (kV) | 46 | 35 | 15 |
| Thermal Conductivity | 0.065 | 0.059 | 0.12 |
| Global Warming Potential | 0 | 1 | N/A |
| Cost per Liter (USD) | 450 | 300 | 20 |
Data from show FC-40’s superiority in electrical applications despite higher costs. The fluid’s ozone depletion potential of 0 and global warming potential <1 make it environmentally preferable to halogenated alternatives .
Recent Advancements and Future Directions
Nanofluid Enhancements
2024 trials incorporating 0.1% wt. diamond nanoparticles (50 nm) increased thermal conductivity by 22% while maintaining dielectric properties. This nanofluid formulation achieved 180 W/cm² heat flux removal in GPU test systems .
Quantum Computing Applications
Ongoing research at MIT Lincoln Laboratory utilizes Fluorinert FC-40 for:
-
Cryogenic cooling of qubit arrays (operating at 4K)
-
Dielectric insulation in superconducting RF cavities
-
Preventing helium permeation in dilution refrigerators
Preliminary results show 40% reduction in qubit decoherence compared to vacuum environments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume